Hexatetracontane

Catalog No.
S1892775
CAS No.
7098-24-0
M.F
C46H94
M. Wt
647.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexatetracontane

CAS Number

7098-24-0

Product Name

Hexatetracontane

IUPAC Name

hexatetracontane

Molecular Formula

C46H94

Molecular Weight

647.2 g/mol

InChI

InChI=1S/C46H94/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3

InChI Key

PVQAQPUODMPGGG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Hexatetracontane (CAS 7098-24-0) is a highly pure, high-molecular-weight linear alkane (C46H94) characterized by a high melting point (~86–91 °C) and a discrete boiling point (~558–574 °C). In industrial and laboratory procurement, it is primarily selected as a precise analytical standard for high-temperature gas chromatography (Simulated Distillation), a high-enthalpy Phase Change Material (PCM) for thermal energy storage, and a fundamental model compound for polymer crystallization [1]. Unlike commercial paraffin or microcrystalline waxes, which are polydisperse mixtures, pure hexatetracontane offers exact thermodynamic and chromatographic properties, making it indispensable for applications where strict thermal or analytical reproducibility is required [2].

Substituting pure hexatetracontane with generic Fischer-Tropsch waxes, microcrystalline blends, or lower molecular weight alkanes severely compromises process precision. Generic waxes consist of broad molecular weight distributions that form solid solutions, resulting in blurred melting ranges and continuous chromatographic humps rather than discrete analytical peaks [1]. In thermal energy storage, utilizing a lower alkane such as hexatriacontane (C36) drastically reduces the mass-specific enthalpy of fusion, requiring a larger volume of material to achieve the same latent heat capacity [2]. For high-temperature Simulated Distillation (SimDis), the lack of a specific retention time in mixed waxes prevents accurate calibration of boiling point curves, necessitating the procurement of pure C46.

Absolute Retention Time Precision for High-Temperature GC SimDis

In high-temperature simulated distillation (SimDis) of heavy petroleum fractions, utilizing pure hexatetracontane (C46H94) provides a discrete, exact retention time corresponding to a specific boiling point (approx. 558–574 °C)[1]. In contrast, generic Fischer-Tropsch or paraffin waxes (e.g., Polywax mixtures) produce broad, unresolved chromatographic humps that require complex mathematical deconvolution and introduce significant calibration error [2].

Evidence DimensionGC Retention Peak / Boiling Point Resolution
Target Compound DataSingle sharp peak, discrete boiling point (~558 °C)
Comparator Or BaselinePolydisperse paraffin wax (Broad unresolved multi-carbon hump)
Quantified DifferenceComplete baseline resolution vs. continuous baseline elevation
ConditionsHigh-temperature capillary GC (SimDis)

Procurement of pure C46 is essential for laboratories needing exact boiling point calibration curves to meet stringent ASTM SimDis standards for heavy oil analysis.

Superior Mass-Specific Enthalpy of Fusion for Phase Change Materials (PCMs)

For thermal energy storage applications operating near 90 °C, hexatetracontane delivers an exceptionally high latent heat of fusion. Quantitative thermal analysis demonstrates that C46H94 achieves an enthalpy of fusion of approximately 176.0 kJ/mol (roughly 272 J/g) [1]. When compared to lower molecular weight analogs like hexatriacontane (C36H74), which yields roughly 87.7 kJ/mol (~173 J/g), hexatetracontane provides a nearly 57% increase in mass-specific thermal energy storage capacity [2].

Evidence DimensionMass-Specific Enthalpy of Fusion (ΔfusH)
Target Compound Data~272 J/g (176.0 kJ/mol)
Comparator Or BaselineHexatriacontane (C36H74) (~173 J/g / 87.7 kJ/mol)
Quantified Difference~57% higher mass-specific energy density (J/g)
ConditionsDifferential Scanning Calorimetry (DSC) at melting transition

Engineers designing compact thermal energy storage systems must procure C46 over lower alkanes to maximize energy density per unit mass while targeting the ~86-91 °C phase transition window.

Distinct Polymorphic Transitions vs. Solid Solution Blurring

Pure hexatetracontane exhibits highly specific, distinct solid-solid (orthorhombic to monoclinic) phase transitions prior to melting, making it an ideal model compound for studying polymer crystallization [1]. In contrast, binary mixtures or polydisperse alkanes (e.g., C40–C50 blends) form solid solutions that suppress these discrete conformational changes, resulting in a blurred, continuous thermal transition [2].

Evidence DimensionPhase Transition Resolution
Target Compound DataDistinct solid-solid and solid-liquid thermal peaks
Comparator Or BaselineAlkane mixtures / Solid solutions (Blurred, merged thermal transitions)
Quantified DifferenceComplete resolution of polymorphic transitions vs. total suppression
ConditionsX-ray powder diffraction and DSC heating/cooling cycles

Materials scientists modeling the exact crystallization behavior of linear low-density polyethylene or Fischer-Tropsch waxes must use pure C46 to avoid the confounding thermodynamic effects of solid solutions.

High-Temperature Simulated Distillation (SimDis) Standards

Directly leveraging its precise retention time and discrete boiling point, hexatetracontane is procured as an essential calibration standard for high-temperature gas chromatography [1]. It enables accurate boiling point curve generation for heavy petroleum fractions, lubricating oils, and Fischer-Tropsch waxes, where generic alkane mixtures fail to provide baseline resolution.

High-Density Thermal Energy Storage (Phase Change Materials)

Driven by its exceptionally high mass-specific enthalpy of fusion (~272 J/g), hexatetracontane is the optimal phase change material (PCM) for thermal energy storage systems operating in the ~86–91 °C window [2]. It outperforms lower alkanes by maximizing latent heat capacity per unit mass, making it ideal for compact, high-efficiency thermal management architectures.

Fundamental Polymer and Wax Crystallization Modeling

Because it exhibits distinct, completely resolved orthorhombic to monoclinic solid-solid phase transitions, pure hexatetracontane serves as a critical model compound [3]. It is utilized by materials scientists to simulate the exact crystallization kinetics and structural dynamics of linear low-density polyethylene and industrial Fischer-Tropsch waxes without the thermodynamic blurring caused by solid solutions.

XLogP3

24.5

Exact Mass

646.73555300 Da

Monoisotopic Mass

646.73555300 Da

Heavy Atom Count

46

Wikipedia

Hexatetracontane

Dates

Last modified: 08-16-2023

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